3-Fluoro-4-phenylphenol

Medicinal Chemistry Structure-Activity Relationship Fluorine Chemistry

Researchers sourcing Flurbiprofen Impurity H for pharmacopeial method validation encounter unreliable retention-time matching when generic regioisomers (e.g., 3′-fluoro-[1,1′-biphenyl]-4-ol) are substituted. 3-Fluoro-4-phenylphenol (CAS 477860-13-2) eliminates this risk through its definitive 2-fluoro-4-hydroxy substitution pattern - the exact degradation-pathway marker required for flurbiprofen impurity profiling. • Certified reference standard for HPLC/UV impurity profiling & release testing of flurbiprofen API • Ortho-fluorine electronic effects (pKa shift, SNAr reactivity) enable selective derivatization unavailable with meta/para regioisomers • LogP 3.198 & aqueous solubility 204.6 mg/L provide validated baselines for SAR and formulation studies • Supplied with full Certificate of Analysis; suitable for cGMP-compliant QC workflows

Molecular Formula C12H9FO
Molecular Weight 188.2 g/mol
CAS No. 477860-13-2
Cat. No. B1301823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-4-phenylphenol
CAS477860-13-2
Molecular FormulaC12H9FO
Molecular Weight188.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C=C(C=C2)O)F
InChIInChI=1S/C12H9FO/c13-12-8-10(14)6-7-11(12)9-4-2-1-3-5-9/h1-8,14H
InChIKeyZAYRUOZNLRMSTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoro-4-phenylphenol: Impurity Reference & Synthesis


3-Fluoro-4-phenylphenol (CAS: 477860-13-2), systematically named 2-fluoro-[1,1′-biphenyl]-4-ol, is a fluorinated biphenyl phenol with molecular formula C12H9FO and molecular weight 188.2 g/mol . The compound features a hydroxyl group at the para position of one phenyl ring and a fluorine atom at the ortho position (relative to the biphenyl linkage) of the same ring. This specific substitution pattern distinguishes it from regioisomeric fluorobiphenylols and non-fluorinated analogs. The compound is primarily recognized as Flurbiprofen Impurity H in pharmaceutical quality control contexts and serves as a versatile building block in organic synthesis, particularly for Suzuki-Miyaura cross-coupling reactions .

1
Impurity reference standard – certified Flurbiprofen Impurity H for HPLC method validation
2
Ortho-fluoro building block – activated for SNAr and Suzuki-Miyaura coupling
3
Physicochemical probe – defined LogP, solubility and melting point for SAR studies

Why 3-Fluoro-4-phenylphenol Cannot Be Substituted


Generic substitution of 3-fluoro-4-phenylphenol with regioisomers (e.g., 3′-fluoro-[1,1′-biphenyl]-4-ol) or non-fluorinated analogs (e.g., 4-phenylphenol) is scientifically invalid across multiple application domains. In pharmaceutical impurity profiling, the specific 2-fluoro-4-hydroxy substitution pattern directly correlates with the flurbiprofen degradation pathway, and any regioisomer would yield false analytical results . In chemical synthesis, the fluorine atom at the ortho position exerts distinct electronic effects on the phenolic ring—shifting pKa and altering nucleophilicity—that cannot be replicated by meta- or para-fluoro substitution [1]. In structure-activity relationship (SAR) studies, the position of the fluorine substituent determines binding affinity and metabolic stability; a class-level inference from phenol SAR literature confirms that fluoro-substitution position is a critical determinant of biological activity [2].

Regioisomer mismatch 3′-fluoro isomer yields different HPLC retention and spectral signature, invalidating impurity profiling
pKa / ionization shift Non-fluorinated 4-phenylphenol lacks ortho-F inductive effect, altering extraction and chromatographic behavior
Electronic environment Ortho-fluorine intramolecular H-bonding and reactivity cannot be replicated by meta- or para-fluoro analogs

3-Fluoro-4-phenylphenol: Quantitative Evidence


Regioisomeric Differentiation: 2-Fluoro vs 3′-Fluoro

3-Fluoro-4-phenylphenol (2-fluoro-[1,1′-biphenyl]-4-ol) differs fundamentally from its regioisomer 3′-fluoro-[1,1′-biphenyl]-4-ol (CAS: 64465-61-8) in fluorine placement. In the target compound, fluorine is ortho to the hydroxyl group on the same ring (C2 position); in the comparator, fluorine is meta on the distal ring (C3′ position) . This structural distinction produces a LogP difference of approximately 0.6 units (target: 3.20; regioisomer: ~3.8 estimated) and alters hydrogen-bonding capacity due to ortho-fluorine intramolecular interaction with the phenolic -OH group [1].

LogP & fluorine position
Head-to-head
Target LogP 3.20 vs regioisomer ~3.8; ortho-F enables intramolecular H-bonding
Differentiates chromatographic retention and receptor-binding context
Calculated logP comparison; experimental retention data to verify
Medicinal Chemistry Structure-Activity Relationship Fluorine Chemistry

Solubility and pKa Shift vs Non-Fluorinated Analog

3-Fluoro-4-phenylphenol exhibits a measured aqueous solubility of 204.6 mg/L at 25 °C . While direct head-to-head experimental pKa comparison data are absent in accessible primary literature, class-level inference from substituted phenol SAR studies establishes that ortho-fluorine substitution increases phenol acidity (lowers pKa) relative to unsubstituted 4-phenylphenol due to the strong electron-withdrawing inductive effect (-I) of fluorine [1]. This pKa shift alters the ionization state at physiological and analytical pH, directly affecting HPLC retention behavior and extraction efficiency.

Aqueous solubility
Cross-study comparable
204.6 mg/L at 25 °C
Supports extraction and HPLC method design; pKa shift class-level context
Direct pKa comparison not available; class-level phenol SAR inference
Physical Organic Chemistry Formulation Science Analytical Method Development

Certified Impurity Standard vs Research-Grade

3-Fluoro-4-phenylphenol is officially designated and certified as Flurbiprofen Impurity H in pharmaceutical impurity reference standard catalogs . In contrast, closely related compounds such as 3′-fluoro-[1,1′-biphenyl]-4-ol (CAS 64465-61-8) and 2-(3-fluorophenyl)phenol (CAS 80254-61-1) are supplied exclusively as research-grade building blocks without certified impurity traceability documentation. The impurity designation carries regulatory significance for ANDA submissions and method validation, as this specific compound corresponds to a known degradation pathway or synthetic byproduct in flurbiprofen manufacturing .

Impurity standard status
Head-to-head
Certified Flurbiprofen Impurity H vs research-grade regioisomers
Only certified standard supports ANDA method validation
Research-grade analogs lack impurity traceability documentation
Pharmaceutical Analysis Quality Control Impurity Profiling

Suzuki-Miyaura Coupling: Ortho-Fluoro vs Chloro Reactivity

3-Fluoro-4-phenylphenol can be synthesized via Suzuki-Miyaura coupling between 3-fluorophenol and bromobenzene using Pd catalysis . The ortho-fluorine substituent on the phenolic ring provides a distinct reactivity advantage over chloro analogs (e.g., 3-chloro-4-phenylphenol) in nucleophilic aromatic substitution (SNAr) reactions due to the stronger -I effect and absence of d-orbital participation that characterizes chlorine. While specific yield comparisons for this exact compound are unavailable in the accessed literature, class-level inference from fluorophenol vs. chlorophenol reactivity studies indicates that ortho-fluoro phenols undergo SNAr approximately 10-100× faster than ortho-chloro analogs under comparable basic conditions [1].

SNAr reactivity
Class-level
Class-level inference: ortho-F accelerates SNAr 10–100× vs ortho-Cl
SNAr reactivity context; data to verify for this specific scaffold
No direct yield comparison available for target compound
Organic Synthesis Cross-Coupling Chemistry Building Block Reactivity

Melting Point and Thermal Stability vs Positional Isomers

3-Fluoro-4-phenylphenol exhibits a measured melting point of 89.70 °C . This value is distinct from that of its positional isomer 3′-fluoro-[1,1′-biphenyl]-4-ol, which, based on structural differences in fluorine placement affecting crystal packing, is expected to have a different melting point. The boiling point is 314.20 °C (302.3±22.0 °C at 760 mmHg, calculated) . These thermal parameters provide a definitive physical fingerprint for identity verification and purity assessment via differential scanning calorimetry (DSC).

Melting point
Supporting evidence
89.70 °C
Identity verification and regioisomeric contamination check
Distinct from positional isomer; DSC fingerprint available
Material Science Thermal Analysis Polymorph Screening

Key Applications of 3-Fluoro-4-phenylphenol


Impurity Reference Standard for Flurbiprofen QC

The certified designation of 3-fluoro-4-phenylphenol as Flurbiprofen Impurity H makes it the required reference compound for HPLC impurity profiling and method validation in flurbiprofen drug substance and drug product release testing . Procurement for this application mandates certified impurity reference standard documentation rather than generic research-grade material. Any regioisomer (e.g., 3′-fluoro-[1,1′-biphenyl]-4-ol) would produce different retention times and spectral signatures, invalidating the analytical method .

Ortho-Fluorophenol Scaffold in SNAr Library Synthesis

The ortho-fluorine substitution pattern confers enhanced SNAr reactivity compared to chloro or non-halogenated analogs, making 3-fluoro-4-phenylphenol a strategic building block for synthesizing libraries of 3-substituted-4-phenylphenol derivatives . Researchers can exploit the electron-withdrawing effect of ortho-fluorine to achieve selective nucleophilic displacement under mild conditions, while the para-hydroxyl group remains available for orthogonal functionalization (e.g., O-alkylation or Mitsunobu reactions) .

Physicochemical Probe for Fluorine SAR Studies

The quantifiable LogP of 3.19830 and measured aqueous solubility of 204.6 mg/L provide a defined baseline for structure-activity relationship (SAR) investigations comparing fluorinated vs. non-fluorinated biphenyl phenol scaffolds . The ortho-fluorine position creates a distinct intramolecular hydrogen-bonding environment with the adjacent hydroxyl group, offering a valuable model system for studying fluorine's conformational and electronic effects on phenol-based pharmacophores .

Application
Selection Property
Validation Focus
Flurbiprofen impurity QC
Certified impurity standard identity
HPLC retention time and spectral match
SNAr library synthesis
Ortho-fluoro SNAr reactivity
Nucleophilic displacement efficiency
Fluorine SAR probe
Defined LogP and solubility
Physicochemical baseline for SAR comparisons

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